Lactonitrile

Vue d'ensemble

Description

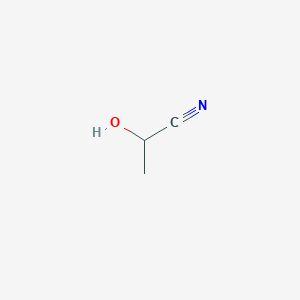

Lactonitrile, also known as 2-hydroxypropanenitrile, is an organic compound with the chemical formula CH₃CH(OH)CN. It is a colorless liquid, although degraded samples can appear yellow. This compound is an intermediate in the industrial production of ethyl lactate and lactic acid . It is the cyanohydrin of acetaldehyde and plays a significant role in various chemical processes.

Mécanisme D'action

Target of Action

Lactonitrile, also known as 2-Hydroxypropanenitrile, is an organic compound with the formula CH3CH(OH)CN . It is primarily used as an intermediate in the industrial production of ethyl lactate and lactic acid . The primary targets of this compound are the enzymes and biochemical pathways involved in these processes.

Mode of Action

This compound is the cyanohydrin of acetaldehyde . It is produced by the addition of hydrogen cyanide to acetaldehyde . The cyanohydrin functional group in this compound interacts with its targets, leading to changes in their biochemical activities.

Biochemical Pathways

This compound plays a crucial role in the synthesis of lactic acid. It is produced by the nucleophilic addition of hydrogen cyanide (HCN) to the liquid phase of acetaldehyde (CH3CHO) in alkaline media under high pressure . This reaction is part of the larger biochemical pathway for the production of lactic acid, a valuable compound in the food, chemical, pharmaceutical, and polymer industries .

Result of Action

The primary result of this compound’s action is the production of lactic acid. Lactic acid has many applications in various industries. For example, in the food industry, it is used as an acidity regulator to contrast certain acid-sensitive microorganisms . In the chemical industry, it is used in the production of biodegradable plastics .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These include the pH of the environment, temperature, and the presence of other substances that can react with this compound. For example, the production of this compound from acetaldehyde and hydrogen cyanide requires an alkaline environment and high pressure .

Analyse Biochimique

Biochemical Properties

Lactonitrile is chemically synthesized using hydrogen cyanide and acetaldehyde under elevated pressure, resulting in the production of this compound . Then, the this compound undergoes distillation and is further hydrolyzed with hydrochloric acid or sulfuric acid to produce lactic acid

Cellular Effects

The cellular effects of this compound are not well-studied. It is known that its hydrolysis product, lactic acid, can have significant effects on cells. For instance, lactic acid can inhibit the metabolic activity of cells and their proliferation, mostly due to the increase in the osmotic pressure of the medium .

Molecular Mechanism

The molecular mechanism of this compound is primarily through its conversion to lactic acid. This compound is first produced by the addition of hydrogen cyanide to liquid acetaldehyde in the presence of a basic catalyst under high pressure . It is then hydrolyzed to form lactic acid

Metabolic Pathways

This compound is involved in the metabolic pathway for the production of lactic acid . It is synthesized from acetaldehyde and hydrogen cyanide, and then hydrolyzed to form lactic acid

Méthodes De Préparation

Lactonitrile is synthesized through the nucleophilic addition of hydrogen cyanide to acetaldehyde in the presence of a base catalyst. This reaction occurs in the liquid phase under high pressure . The resulting this compound is then recovered and purified by distillation. Industrial production methods involve the hydrolysis of this compound using sulfuric acid to obtain lactic acid and ammonium sulfate .

Analyse Des Réactions Chimiques

Lactonitrile undergoes several types of chemical reactions, including:

Hydrolysis: In the presence of sulfuric acid, this compound is hydrolyzed to form lactic acid and ammonium sulfate.

Oxidation and Reduction: this compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Substitution: The nitrile group in this compound can be substituted by other functional groups under appropriate conditions.

Common reagents used in these reactions include sulfuric acid for hydrolysis and various bases for nucleophilic addition reactions. The major products formed from these reactions are lactic acid and its derivatives .

Applications De Recherche Scientifique

Lactonitrile has several scientific research applications, including:

Biology: this compound is studied for its potential effects on biological systems, particularly in the context of its hydrolysis products.

Comparaison Avec Des Composés Similaires

Lactonitrile is similar to other cyanohydrins, such as acetone cyanohydrin and benzaldehyde cyanohydrin. its uniqueness lies in its specific use as an intermediate in the production of lactic acid and ethyl lactate . Other similar compounds include:

Acetone cyanohydrin: Used in the production of methyl methacrylate.

Benzaldehyde cyanohydrin: Used in the synthesis of mandelic acid.

This compound’s role in the production of lactic acid and its derivatives distinguishes it from these other cyanohydrins .

Activité Biologique

Lactonitrile, a nitrile compound with the chemical formula , has garnered attention for its diverse biological activities and applications in various fields, particularly in biochemistry and toxicology. This article provides an in-depth exploration of the biological activity of this compound, highlighting its genotoxicity, metabolic pathways, and potential therapeutic uses.

This compound is characterized by a lactone functional group combined with a nitrile group. Its structure can be represented as follows:

This compound is primarily used as an intermediate in the synthesis of lactic acid and other organic compounds.

Genotoxicity Studies

Research indicates that this compound exhibits varying degrees of genotoxicity. Notably, it has been shown to be non-mutagenic to certain bacterial strains but may induce clastogenic effects in eukaryotic cells.

| Test System | Results without Activation | Results with Activation | Reference |

|---|---|---|---|

| Salmonella typhimurium | Negative | Negative | Zeiger et al., 1992 |

| Chinese hamster lung (CHL) cells | Positive (chromosomal aberrations) | Positive (chromosomal aberrations) | FDSC HRI, 2016b |

| Saccharomyces cerevisiae | Positive (malsegregation) | Positive (malsegregation) | Zimmermann and Mohr, 1992 |

These findings suggest that while this compound does not pose a mutagenic risk to bacteria, it can affect chromosomal integrity in more complex organisms.

Toxicological Profile

The toxicological profile of this compound has been assessed through various animal studies. Key findings include:

- Acute Toxicity : The LD50 for intraperitoneal administration in male CD-1 mice is reported to be 15 mg/kg , while dermal exposure in rabbits resulted in an LD50 of 20 mg/kg . Symptoms observed included dyspnea, ataxia, hypothermia, and convulsions .

- Chronic Exposure Effects : In a study involving rats exposed to different concentrations of this compound, significant increases in liver weights were noted at higher doses (30 mg/kg-day). However, no significant hematological changes were observed .

Metabolic Conversion to Lactic Acid

This compound can be hydrolyzed to produce lactic acid, which is a valuable compound in various applications including bioplastics and pharmaceuticals. The metabolic pathway involves the following steps:

- Hydrolysis : this compound is hydrolyzed using concentrated acids (HCl or H₂SO₄) to yield lactic acid.

- Microbial Fermentation : Certain strains of Lactobacillus have been genetically engineered to enhance lactic acid production from this compound .

Case Study 1: Bioconversion Processes

A study demonstrated the effectiveness of using Bacillus species for the biological conversion of DL-lactonitrile to optically active lactic acid. This process highlights the potential of this compound as a substrate for biotechnological applications .

Case Study 2: Environmental Impact Assessment

An environmental clearance document assessed the potential impacts of this compound on ecosystems. It highlighted the need for careful management due to its toxicological properties and potential for bioaccumulation .

Propriétés

IUPAC Name |

2-hydroxypropanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5NO/c1-3(5)2-4/h3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOFDVDFSGLBFAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5NO | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025432 | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

71.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Straw colored liquid. Used as a solvent /intermediate in production of ethyl lactate and lactic acid. (EPA, 1998), Straw-colored liquid; [Hawley] Yellow to orange liquid; [MSDSonline] | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

360 to 363 °F at 760 mmHg Slight decomposition (EPA, 1998), 221 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

170 °F (EPA, 1998), 76.6 °C, 171 °F (77 °C) (closed cup) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 73 °F (NTP, 1992), Soluble in water and alcohol; insoluble in petroleum ether and carbon disulfide., Miscible in water and ethanol; soluble in ethyl ether and chloroform. | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.9877 at 68 °F (EPA, 1998) - Less dense than water; will float, 0.9877 @ 20 °C/4 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

2.45 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.45 (Air= 1) | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

10 mmHg at 165.2 °F (EPA, 1998), 0.11 [mmHg], 1.19X10-1 mm Hg @ 25 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3115 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

YELLOW LIQUID, Straw-colored liq | |

CAS No. |

78-97-7, 42492-95-5 | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lactonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lactonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lactonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7764 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 2-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lactonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lactonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.058 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-2-hydroxypropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.757 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LACTONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SJ38QDA188 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-40 °F (EPA, 1998), -40 °C | |

| Record name | LACTONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5039 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-HYDROXYPROPANENITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5225 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of lactonitrile?

A1: this compound has a molecular formula of C3H5NO and a molecular weight of 71.08 g/mol.

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Several spectroscopic techniques have been employed to study this compound, including:

- Microwave Spectroscopy: Used to determine rotational constants, conformational stability, and potential energy barriers for internal rotations. [, ]

- Infrared Spectroscopy (IR): Useful for identifying functional groups and studying hydrogen bonding interactions. [, , ]

- Nuclear Magnetic Resonance (NMR): Employed to determine the purity and identity of this compound and its derivatives. [, ]

- X-Ray Diffraction (XRD): Utilized for structural characterization of solid-state this compound derivatives, such as sodium cyanide crystals. []

Q3: Does this compound exist in different conformations?

A3: Yes, this compound exists in two main conformers, differentiated by the orientation of the hydroxyl hydrogen relative to the cyano group. Conformer A, where the hydroxyl hydrogen is closer to the methinic hydrogen, is more stable than conformer B. []

Q4: How does this compound react with water?

A4: this compound can undergo hydrolysis in water, yielding lactic acid and ammonia. This reaction can be catalyzed by enzymes like nitrile hydratase and amidase. [, ]

Q5: Can this compound be used to synthesize other compounds?

A5: Yes, this compound serves as a valuable precursor in organic synthesis. For instance, it can be used to synthesize: * Racemic lactic acid via hydrolysis. [, ] * D,L-Alanine by reacting with ammonium carbonate to form 5-methylhydantoin, followed by hydrolysis. [] * D,L-Phenylalanine through a multi-step process involving phenylacetaldehyde and 5-benzylhydantoin. []

Q6: What is the role of this compound in ethyl carbamate formation?

A6: this compound is considered a precursor to ethyl carbamate, a potentially carcinogenic compound found in some alcoholic beverages. During the maturation of grain whisky, this compound, along with other cyanide-related species, can contribute to ethyl carbamate formation. []

Q7: What are some challenges in using this compound for chemical synthesis?

A7: One challenge in utilizing this compound is its potential to decompose into hydrogen cyanide, a highly toxic substance. [, ]

Q8: How do bacteria interact with this compound?

A8: Several bacterial species can utilize this compound as a source of carbon and nitrogen. Some bacteria possess enzymes like nitrilase, α-aminonitrilase, and α-hydroxynitrilase that can degrade this compound and related compounds. [, ]

Q9: Can microorganisms be used to produce valuable compounds from this compound?

A9: Yes, certain bacteria can enantioselectively hydrolyze this compound derivatives, like mandelonitrile, to produce enantiomerically pure compounds like mandelic acid, which is a valuable pharmaceutical intermediate. []

Q10: Are there any known cases of this compound poisoning?

A10: Yes, there have been reported cases of fatal this compound poisoning. This highlights the importance of handling this compound with extreme caution. []

Q11: How is computational chemistry used to study this compound?

A11: Computational methods, such as density functional theory (DFT) calculations, provide insights into this compound's:

- Conformational stability: Determining the relative energies of different conformers. [, , ]

- Hydrogen bonding: Analyzing the strength and nature of interactions with water molecules. [, ]

- Reaction mechanisms: Investigating the catalytic hydration of this compound to amides. []

Q12: What are the safety concerns associated with this compound?

A12: this compound is toxic and requires careful handling due to its potential to release hydrogen cyanide. Appropriate safety measures, including proper ventilation and personal protective equipment, are essential when working with this compound. [, , ]

Q13: Is there research on the environmental impact of this compound?

A13: While the provided research focuses primarily on chemical and biological aspects of this compound, its potential environmental impact and degradation pathways require further investigation. This knowledge is crucial for developing strategies to mitigate any negative environmental consequences. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.